molecular formula C13H22Cl2N2O B1525841 N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1334147-70-4

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride

Cat. No. B1525841
M. Wt: 293.23 g/mol
InChI Key: LIFJSAYBDASSMO-UHFFFAOYSA-N
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Description

“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1334147-70-4 . It has a molecular weight of 293.24 and its IUPAC name is N-(2-phenoxyethyl)-4-piperidinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is 1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a powder and it is stored at room temperature .

Scientific Research Applications

Novel Anion Exchange Membrane Synthesis

A novel bisphenol monomer was prepared, and tertiary amine poly(aryl ether sulfone) (TAPES) was synthesized, showing good thermal stability and high molecular weights. The anion exchange membranes (AEMs) derived from TAPES demonstrated high ion conductivity and reasonable dimensional stability, highlighting a versatile platform for synthesizing piperidinium-based AEMs with improved alkaline stability (Wang et al., 2019).

Intramolecular Hydrogen Bonding and Tautomerism

Studies on Schiff bases revealed the existence of tautomeric equilibrium in compounds, indicating the coexistence of phenol–imine and keto–amine forms in solid state. This study contributes to understanding the structural behavior of such compounds under different conditions (Nazır et al., 2000).

Chemical Cleavage of DNA

Research showed that certain amines can cleave abasic DNA near neutral pH without non-specific damage, highlighting the utility of these amines in studying DNA damage and repair mechanisms. This could prove valuable in locating low levels of photoproducts in DNA, such as those induced by natural sunlight (McHugh & Knowland, 1995).

Kinetics and Mechanism of Aminolysis

The kinetics of aminolysis reactions of secondary alicyclic amines with thionocarbonates were studied, providing insights into reaction mechanisms and rate-determining steps. This study contributes to the broader understanding of nucleophilic substitution reactions in organic chemistry (Castro et al., 1999).

Synthesis and Characterization of N-substituted Phenoxazines

A series of N-substituted phenoxazines were synthesized, aiming to find specific and less toxic modulators of multidrug resistance (MDR) in cancer chemotherapy. This research has implications for developing new therapies to overcome drug resistance in cancer treatment (Thimmaiah et al., 1992).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFJSAYBDASSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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